![molecular formula C19H22N4O B12542271 N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N'-pyridin-3-ylurea CAS No. 143798-20-3](/img/structure/B12542271.png)
N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N'-pyridin-3-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N’-pyridin-3-ylurea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an indole ring substituted with dimethyl and isopropyl groups, and a pyridine ring connected through a urea linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N’-pyridin-3-ylurea typically involves the following steps:
Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Substitution Reactions: The indole derivative is then subjected to alkylation reactions to introduce the dimethyl and isopropyl groups.
Urea Formation: The substituted indole is reacted with an isocyanate derivative of pyridine to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N’-pyridin-3-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the indole or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N’-pyridin-3-ylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N’-pyridin-3-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N’-pyridin-2-ylurea
- N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N’-pyridin-4-ylurea
- N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N’-quinolin-3-ylurea
Uniqueness
N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N’-pyridin-3-ylurea is unique due to its specific substitution pattern on the indole and pyridine rings, which can influence its chemical reactivity and biological activity
属性
CAS 编号 |
143798-20-3 |
|---|---|
分子式 |
C19H22N4O |
分子量 |
322.4 g/mol |
IUPAC 名称 |
1-(1,2-dimethyl-3-propan-2-ylindol-5-yl)-3-pyridin-3-ylurea |
InChI |
InChI=1S/C19H22N4O/c1-12(2)18-13(3)23(4)17-8-7-14(10-16(17)18)21-19(24)22-15-6-5-9-20-11-15/h5-12H,1-4H3,(H2,21,22,24) |
InChI 键 |
WBAQRDIJYMHAEH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)NC(=O)NC3=CN=CC=C3)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


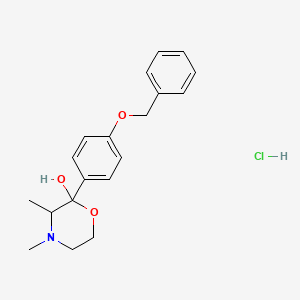
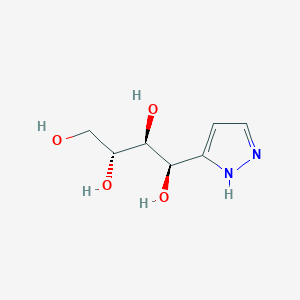

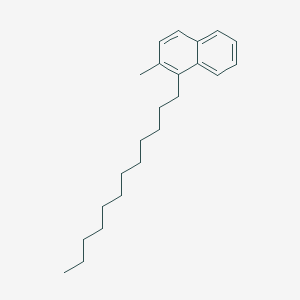
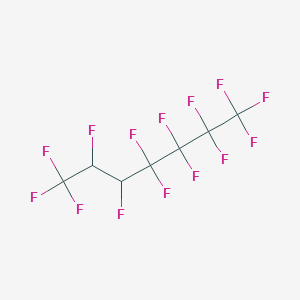
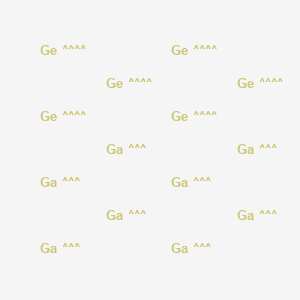
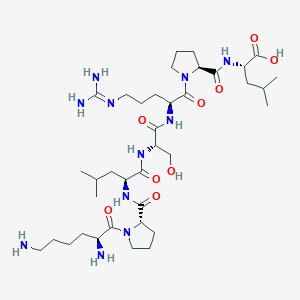
![3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12542235.png)
![1,4-Bis{[3,4-bis(decyloxy)phenyl]methyl}piperazine](/img/structure/B12542238.png)
![Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane](/img/structure/B12542246.png)
![Carbamic acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12542250.png)
![(2S)-2-{(2-Fluorophenyl)[(2-methoxyphenyl)sulfanyl]methyl}morpholine](/img/structure/B12542275.png)
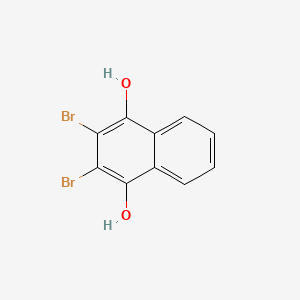
![Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B12542284.png)
